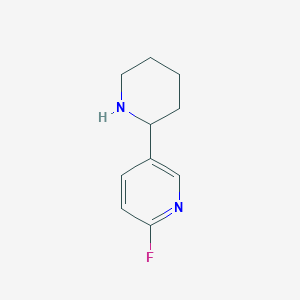
2-Fluoro-5-(piperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(piperidin-2-yl)pyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(piperidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF). This reaction yields substituted 2-fluoro-5-fluoroalkoxypyridines .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium nitrite (NaNO₂) in hydrofluoric acid (HF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules in medicinal and materials chemistry .
Biology: In biological research, fluorinated pyridines are studied for their potential as imaging agents and probes due to their ability to interact with biological molecules and their unique electronic properties .
Medicine: This compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity and stability .
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-fluoroalkoxypyridines
- 2-Fluoro-5-(piperidin-2-yl)benzene
- 2-Fluoro-5-(piperidin-2-yl)thiophene
Comparison: Compared to other similar compounds, 2-Fluoro-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and piperidine moieties. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-fluoro-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |
Clé InChI |
QWLQAXDZGYEGHM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

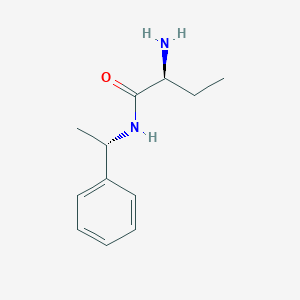
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
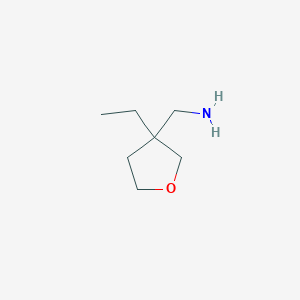
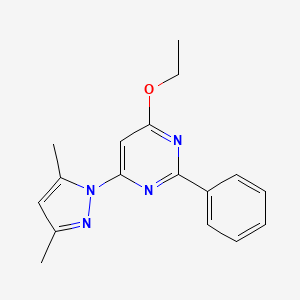
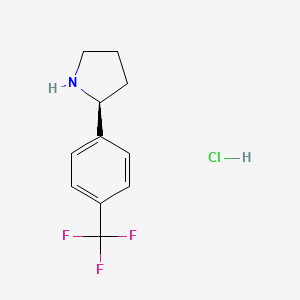
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
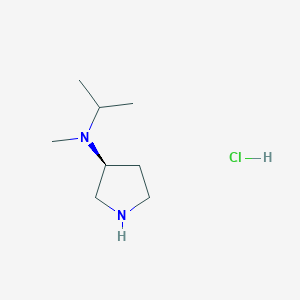
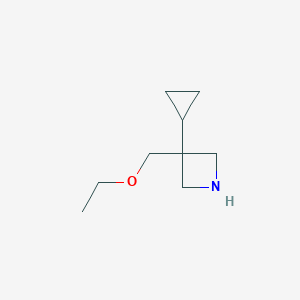


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
